

Protocol for Capensin extraction from plant material.

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Compound of Interest

Compound Name:	Capensin
CAS No.:	71765-80-5
Cat. No.:	B600257

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CRITICAL DISAMBIGUATION

Before proceeding, verify your target analyte.

- Target of this Protocol: **Capensin** (CID 644959).[1] A prenylated coumarin found in *Pterocelastrus* spp. (e.g., *P. tricuspidatus*) and *Kniphofia* spp. Used in oncology and antimicrobial research.
- NOT to be confused with:
 - Capsaicin:[2][3][4] The alkaloid in chili peppers (C₁₈H₂₇NO₃).[4]
 - Shepherin I/II: Antimicrobial peptides from *Capsella bursa-pastoris* (Shepherd's Purse), sometimes colloquially linked to the genus name.[5]

Application Note: High-Purity Extraction of Capensin from *Pterocelastrus* Biomass

Executive Summary

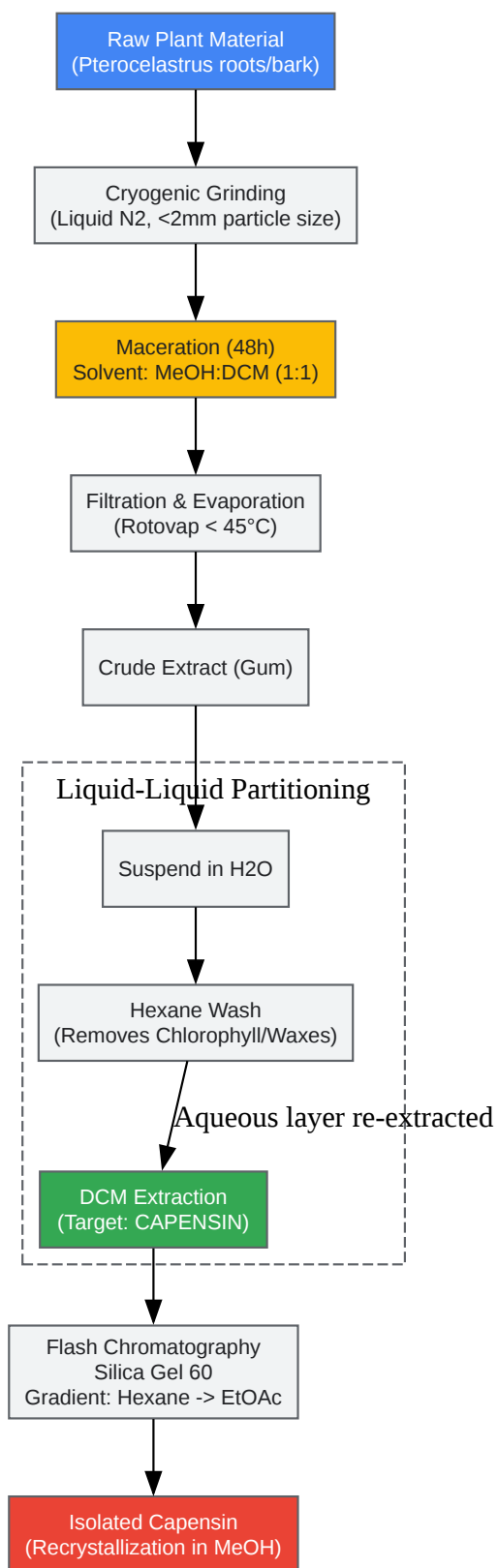
Capensin is a prenylated coumarin characterized by a sensitive 3-methylbut-2-enoxy ether linkage. Standard alkaloid extraction protocols (using strong acids) or aggressive saponification will degrade this moiety. This protocol utilizes a Neutral Solvent Partitioning (NSP) workflow followed by Gradient Silica Chromatography to isolate **Capensin** with >95% purity while preserving structural integrity.

Target Physicochemical Profile

Property	Value	Implication for Extraction
Formula	C ₁₅ H ₁₆ O ₅	Moderate Molecular Weight (276.29 g/mol)
LogP	~3.0 (Predicted)	Lipophilic; extracts into organic phase (DCM/EtOAc).
UV Max	~320 nm	Detectable via UV-Vis; fluorescent under UV 365nm.
Stability	Acid-Sensitive	Avoid pH < 4.0 to prevent prenyl group hydrolysis.

Process Logic & Workflow

The extraction logic relies on the "Like Dissolves Like" principle, targeting the intermediate polarity of the coumarin core. We avoid high heat (>60°C) to prevent thermal rearrangement of the prenyl chain.



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Figure 1: Operational workflow for **Capensin** isolation. The critical step is the DCM partition, which separates the coumarin from polar tannins and non-polar waxes.

Detailed Protocol

Phase 1: Biomass Preparation & Crude Extraction

Rationale: *Pterocelastrus* bark is fibrous. Cryogenic grinding prevents heat generation that could degrade the prenyl ether. A 1:1 Methanol/Dichloromethane (DCM) mixture is selected to penetrate the woody matrix (DCM) while solubilizing the phenolic coumarin (MeOH).

Reagents:

- Methanol (HPLC Grade)
- Dichloromethane (DCM) (HPLC Grade)
- Liquid Nitrogen

Steps:

- Desiccation: Dry plant material in a dark, ventilated oven at 35°C for 72 hours until moisture content is <5%.
- Comminution: Freeze material with liquid nitrogen and grind to a fine powder (mesh size 40–60).
- Maceration:
 - Place 100g of powder in a 2L Erlenmeyer flask.
 - Add 1.0L of MeOH:DCM (1:1 v/v).
 - Seal and agitate on an orbital shaker (120 rpm) at room temperature (20–25°C) for 48 hours.
 - Note: Avoid direct light exposure (coumarins can photodimerize).

- Concentration: Filter through Whatman No. 1 paper. Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C.
 - Result: Dark green/brown viscous residue (Crude Extract).

Phase 2: Fractionation (The "Clean-Up")

Rationale: The crude extract contains chlorophyll (highly lipophilic) and tannins (highly polar). We use a polarity gradient to isolate **Capensin** in the "middle" polarity window.

Steps:

- Suspension: Resuspend the crude residue in 200 mL of 90% Methanol/Water.
- Defatting (Hexane Wash):
 - Transfer to a separatory funnel.
 - Add 200 mL n-Hexane. Shake vigorously and vent.
 - Allow layers to separate. Discard the top Hexane layer (contains fats, waxes, chlorophyll).
 - Repeat hexane wash 2x.
- Target Extraction (DCM):
 - Dilute the remaining Methanol/Water fraction with 100 mL distilled water (reducing MeOH % to force organics out).
 - Extract with 3 x 150 mL Dichloromethane (DCM).
 - Collect the DCM layers (Bottom). **Capensin** partitions here.
- Drying: Dry the combined DCM fraction over Anhydrous Sodium Sulfate (), filter, and evaporate to dryness.
 - Result: Yellow-brown semi-solid (Enriched Coumarin Fraction).

Phase 3: Isolation via Flash Chromatography

Rationale: Silica gel separates compounds based on hydrogen bonding. **Capensin** (with -OH and -OMe groups) will elute after non-polar terpenes but before highly polar glycosides.

Stationary Phase: Silica Gel 60 (0.040–0.063 mm, 230–400 mesh). Mobile Phase: Gradient of n-Hexane (A) and Ethyl Acetate (B).

Gradient Table:

Time (Column Volumes)	% Hexane (A)	% Ethyl Acetate (B)	Elution Event
0–2	100%	0%	Column equilibration
2–5	90%	10%	Elution of residual terpenes
5–12	80%	20%	Target Window: Capensin

| 12–15 | 50% | 50% | Elution of polar impurities |

Steps:

- Loading: Dissolve the Enriched Fraction in a minimal volume of DCM and mix with dry silica (1:1 ratio). Evaporate solvent to create a "dry load" powder.
- Elution: Load onto the column and run the gradient.
- Fraction Collection: Collect 15 mL fractions.
- TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (7:3).
 - Visualization: Observe under UV (365 nm). **Capensin** typically appears as a bright blue/purple fluorescent spot at

- Pooling: Combine fractions containing the single fluorescent spot. Evaporate.
- Crystallization: Dissolve residue in hot Methanol and allow to cool slowly at 4°C. **Capensin** crystallizes as colorless/pale yellow needles.

Quality Control & Validation

To ensure the isolate is indeed **Capensin** (CID 644959) and not a structural isomer:

A. HPLC-DAD Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
- Mobile Phase: Acetonitrile (ACN) : Water (+0.1% Formic Acid).
 - Isocratic: 60:40 ACN:Water.
- Flow Rate: 1.0 mL/min.
- Detection: 320 nm (Coumarin characteristic absorption).
- Expected Retention: ~8–12 min (depending on specific column carbon load).

B. NMR Validation (Diagnostic Signals)

If 1H-NMR (Chloroform-d) is performed, look for these signature peaks to confirm the Prenyl Ether and Coumarin Core:

- Prenyl Group: Two singlets at
1.6–1.8 ppm (Gem-dimethyl); Doublet at
4.6 ppm (
); Triplet at
5.5 ppm (
).
- Coumarin Lactone: Pair of doublets at

6.2 and 7.6 ppm (characteristic of H-3 and H-4 of the coumarin ring).

- Methoxy Group: Singlet at

3.8–3.9 ppm.

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